Comparative Physicochemical Profile: Sulfone-Containing Spirocycle vs. Parent Dithia-azaspiro Core
The target compound exhibits a computed density of 1.5±0.1 g/cm³ and a boiling point of 621.3±55.0 °C at 760 mmHg, reflecting the increased mass and polarity imparted by the morpholinoethyl and sulfone groups . In contrast, the parent 1,7-dithia-4-azaspiro[4.4]nonane 7,7-dioxide (lacking the morpholinoethyl substituent) has a lower molecular weight (~207 g/mol) and is predicted to have a significantly lower boiling point and density [1]. The addition of the morpholinoethyl tail increases the total polar surface area (tPSA) and the number of hydrogen-bond acceptors, characteristics that often correlate with improved aqueous solubility but potentially reduced passive membrane permeability—a trade-off that can be selected for in projects requiring systemic exposure versus target-tissue retention [1].
| Evidence Dimension | Computed Density and Boiling Point |
|---|---|
| Target Compound Data | Density: 1.5±0.1 g/cm³; Boiling Point: 621.3±55.0 °C at 760 mmHg |
| Comparator Or Baseline | Parent core (1,7-dithia-4-azaspiro[4.4]nonane 7,7-dioxide): MW ≈207 g/mol; predicted lower density and boiling point |
| Quantified Difference | Density and boiling point increased by addition of C₆H₁₃NO₂ fragment (morpholinoethyl), consistent with higher molecular complexity. |
| Conditions | Computed using ACD/Labs Percepta or similar prediction software (values from Chemsrc). |
Why This Matters
These physicochemical differences can influence formulation, purification, and storage requirements, guiding procurement for specific synthetic or screening workflows.
- [1] ZINC20 Database. 1,7-dithia-4-azaspiro[4.4]nonane 7,7-dioxide entry. Accessed 2026-05-11. View Source
